
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that is partially hydrogenated. The presence of a methyl group at the second position of the tetrahydroquinoline ring makes this compound unique. It is of interest in medicinal chemistry due to its potential biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts like platinum or palladium are commonly employed in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C or platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinolines, and substituted quinolines .
Applications De Recherche Scientifique
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The compound may also inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties .
Comparaison Avec Des Composés Similaires
2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl group at the second position.
2-Methylquinoline: Similar in structure but not hydrogenated, making it less saturated.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains additional hydroxyl and methyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Propriétés
Numéro CAS |
68339-74-2 |
|---|---|
Formule moléculaire |
C10H14ClN |
Poids moléculaire |
183.68 g/mol |
Nom IUPAC |
2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H |
Clé InChI |
WWAJCVIKMVMFIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=CC=CC=C2N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



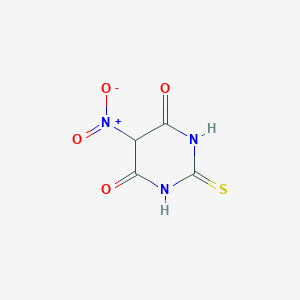

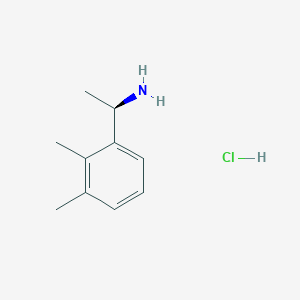

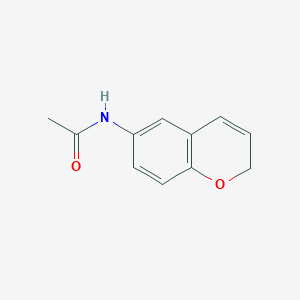
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
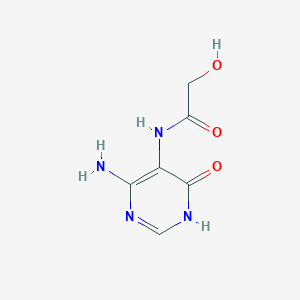
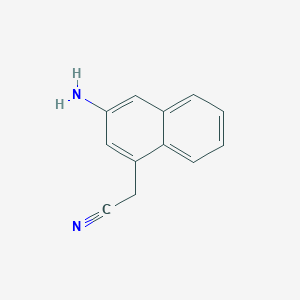

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)



